N-[2-(1-Isopropyl-1H-indol-3-YL)ethyl]-6-methoxy-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-Isopropyl-1H-indol-3-YL)ethyl]-6-methoxy-1H-indole-2-carboxamide is a synthetic compound belonging to the indole class of organic compounds Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Isopropyl-1H-indol-3-YL)ethyl]-6-methoxy-1H-indole-2-carboxamide typically involves the coupling of an indole derivative with an appropriate carboxylic acid or its derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out under reflux conditions in an appropriate solvent such as methanol or dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Isopropyl-1H-indol-3-YL)ethyl]-6-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-(1-Isopropyl-1H-indol-3-YL)ethyl]-6-methoxy-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1-Isopropyl-1H-indol-3-YL)ethyl]-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
Uniqueness
N-[2-(1-Isopropyl-1H-indol-3-YL)ethyl]-6-methoxy-1H-indole-2-carboxamide is unique due to its specific substitution pattern on the indole ring, which can confer distinct biological activities and chemical reactivity compared to other indole derivatives
Properties
Molecular Formula |
C23H25N3O2 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
6-methoxy-N-[2-(1-propan-2-ylindol-3-yl)ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C23H25N3O2/c1-15(2)26-14-17(19-6-4-5-7-22(19)26)10-11-24-23(27)21-12-16-8-9-18(28-3)13-20(16)25-21/h4-9,12-15,25H,10-11H2,1-3H3,(H,24,27) |
InChI Key |
YIPUTKHKEMJPMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CCNC(=O)C3=CC4=C(N3)C=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.